C.I. Pigment Violet 1 chemical structure and properties
C.I. Pigment Violet 1 chemical structure and properties
This guide provides a comprehensive technical overview of C.I. Pigment Violet 1, a prominent member of the triarylcarbonium class of pigments. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the pigment's chemical structure, physicochemical properties, synthesis, and key applications, with a focus on the scientific principles that govern its performance.
Core Identification and Chemical Structure
C.I. Pigment Violet 1 is a synthetic organic pigment prized for its brilliant reddish-purple hue.[1][2] It is formally identified by the Colour Index as C.I. 45170:2 and has a CAS Registry Number of 1326-03-0.[3][4]
Chemically, Pigment Violet 1 is a complex salt. The chromophore, the part of the molecule responsible for its color, is a xanthene-based cationic dye known as C.I. Basic Violet 10 or Rhodamine B.[3][5] This organic cation is rendered insoluble and thus transformed into a stable pigment through a process called "laking," where it is precipitated with a complex inorganic acid, typically phosphotungstomolybdic acid.[3][6] This process results in a stable, insoluble pigment suitable for a variety of applications.
The core structure of the organic cation is characterized by a triarylcarbonium framework, which is responsible for its vibrant color.[7][8] The extensive system of conjugated double bonds within this structure allows for strong absorption of light in the visible spectrum, resulting in its characteristic violet color.[9]
Due to the complex and sometimes variable nature of the inorganic precipitating acid, the precise molecular formula and weight can differ. However, the fundamental organic cation is consistently C₂₈H₃₁N₂O₃⁺.[3]
Caption: Generalized structure of C.I. Pigment Violet 1.
Physicochemical and Spectroscopic Properties
The performance of C.I. Pigment Violet 1 in various applications is dictated by its physical and chemical properties. A summary of these key characteristics is presented in the table below.
| Property | Value | Reference(s) |
| C.I. Name | Pigment Violet 1 | [3] |
| C.I. Number | 45170:2 | [3][4] |
| CAS Number | 1326-03-0 | [3][4] |
| Chemical Class | Triarylcarbonium (Xanthene) | [2][7] |
| Molecular Formula | Cation: C₂₈H₃₁N₂O₃⁺ | [3] |
| Appearance | Violet powder | [10] |
| Solubility | Slightly soluble in water; soluble in ethanol and cellosolve. | [3] |
| Heat Resistance | ~140-150 °C | [2][4] |
| Light Fastness (1-8) | 4-5 | [2] |
| Acid Resistance (1-5) | 4 | [2] |
| Alkali Resistance (1-5) | 2 | [2] |
| Oil Absorption | 40-55 g/100g | [4] |
| UV-Vis λmax | ~543-558 nm (for Rhodamine B chromophore) | [11][12] |
The UV-Visible absorption spectrum of the Rhodamine B cation, the chromophore of Pigment Violet 1, shows a strong absorption peak in the green-yellow region of the visible spectrum (approximately 543-558 nm), which is responsible for the pigment's brilliant violet appearance.[11][12] The insolubility of the laked pigment makes obtaining a solution spectrum challenging, but reflectance spectra of the solid pigment confirm this absorption range.
Synthesis Methodology
The synthesis of C.I. Pigment Violet 1 is a two-stage process. The first stage involves the synthesis of the soluble dye, Rhodamine B, followed by the second stage, which is the precipitation or "laking" of this dye to form the insoluble pigment.
Stage 1: Synthesis of Rhodamine B (C.I. Basic Violet 10)
The most common method for synthesizing the Rhodamine B cation is through the acid-catalyzed condensation of 3-(diethylamino)phenol with phthalic anhydride.[3]
Experimental Protocol:
-
Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge 3-(diethylamino)phenol and phthalic anhydride in a 2:1 molar ratio.
-
Acid Catalyst: Slowly add a catalytic amount of concentrated sulfuric acid. The sulfuric acid acts as a dehydrating agent and facilitates the Friedel-Crafts acylation reaction.
-
Heating and Condensation: Heat the mixture, typically to around 180-200°C. The reaction is a condensation reaction where water is eliminated. The reaction progress can be monitored by observing the cessation of water evolution.
-
Alkali Fusion and Solubilization: After the condensation is complete, the reaction mass is treated with a sodium hydroxide solution (alkali fusion) to open the lactone ring of the intermediate.
-
Acidification and Crystallization: The resulting solution is then acidified with a mineral acid like hydrochloric acid, which re-forms the xanthene structure and precipitates the Rhodamine B dye.[3]
-
Isolation and Purification: The precipitated Rhodamine B is isolated by filtration, washed with water to remove residual acid and salts, and then dried.
Caption: Synthesis workflow for C.I. Pigment Violet 1.
Stage 2: Laking Process
In this stage, the water-soluble Rhodamine B is converted into the insoluble C.I. Pigment Violet 1.
Experimental Protocol:
-
Solution Preparation: Prepare an aqueous solution of the synthesized Rhodamine B.
-
Precipitant Preparation: In a separate vessel, prepare a solution of the laking agent, typically a complex acid such as phosphotungstomolybdic acid.
-
Precipitation: Under controlled temperature and pH, slowly add the laking agent solution to the Rhodamine B solution with vigorous stirring. This causes the precipitation of the insoluble pigment complex.
-
Digestion: The resulting pigment slurry may be heated for a period (digested) to allow for crystal growth and stabilization, which can improve the pigment's properties.
-
Isolation and Finishing: The precipitated C.I. Pigment Violet 1 is isolated by filtration. It is then thoroughly washed with water to remove any unreacted starting materials and soluble salts.
-
Drying and Milling: The washed pigment is dried and then milled to achieve the desired particle size distribution for its intended application.
Applications
The vibrant color and moderate fastness properties of C.I. Pigment Violet 1 make it suitable for a range of applications where high-performance characteristics are not the primary requirement. Its main uses include:
-
Printing Inks: It is widely used in various types of printing inks, including offset, water-based, and solvent-based inks for packaging and publications.[2][4]
-
Coatings: It finds application in industrial paints and coatings.[2]
-
Textile Printing: C.I. Pigment Violet 1 is also used in the coloration of textiles.[2]
-
Plastics: It can be used as a colorant in some plastic applications.[2]
Safety and Toxicology
As with any chemical substance, proper handling and safety precautions are essential when working with C.I. Pigment Violet 1.
-
Hazards Identification: The pigment is a violet powder that may cause eye, skin, and respiratory tract irritation.[13] Ingestion of large amounts may cause gastrointestinal issues.[13] As a fine organic powder, it can also pose a dust explosion hazard under certain conditions.[13]
-
Handling and Personal Protective Equipment (PPE): It is recommended to handle C.I. Pigment Violet 1 in a well-ventilated area.[13] Appropriate PPE, including safety glasses, gloves, and respiratory protection (especially when handling the powder), should be worn to minimize exposure.[10]
-
Toxicological Information: Acute oral toxicity (LD50) in rats is reported to be greater than 4900 mg/kg, indicating low acute toxicity.[13] There is limited data on long-term toxicological effects.[10][14]
-
Ecotoxicity: C.I. Pigment Violet 1 is classified as very toxic to aquatic life with long-lasting effects.[10] Therefore, release into the environment should be avoided, and disposal must be in accordance with local, state, and federal regulations.
Conclusion
C.I. Pigment Violet 1 is a well-established triarylcarbonium pigment that offers a bright, reddish-violet color. Its synthesis, based on the laking of Rhodamine B, is a classic example of converting a soluble dye into an insoluble pigment. While it may not possess the highest fastness properties compared to more modern high-performance pigments, its cost-effectiveness and vibrant shade ensure its continued use in a variety of applications, particularly in the printing ink industry. A thorough understanding of its chemical structure, properties, and synthesis is crucial for its effective and safe application in scientific research and industrial processes.
References
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World of Dyes. (2012, December 10). Pigment Violet 1. Retrieved from [Link]
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J-Stage. (n.d.). Thermal Stability of Organic Pigment (III). Retrieved from [Link]
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Society of Dyers and Colourists. (n.d.). Toxicology and toxicological testing of colorants. Retrieved from [Link]
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ResearchGate. (2019, May 26). Py-GC/MS OF SOME TRIARYLCARBONIUM PIGMENTS: CHARACTERISATION AND IDENTIFICATION IN FELT-TIP PENS. Retrieved from [Link]
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VIBFAST PIGMENTS PVT. LTD. (n.d.). MATERIAL SAFETY DATA SHEET - Pigment Violet 1. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of triarylcarbonium pigments with breaking points highlighted. Retrieved from [Link]
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Chemical Effects in Biological Systems. (n.d.). C.I. Pigment violet 1 (1326-03-0). Retrieved from [Link]
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Pharos. (n.d.). C.I. Pigment Violet 1. Retrieved from [Link]
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SY Chemical Co., Ltd. (n.d.). Pigment Violet 1. Retrieved from [Link]
- Google Patents. (n.d.). CN100368480C - Preparation process of pigment violet.
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ChemBK. (2024, April 9). Pigment Violet 1. Retrieved from [Link]
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Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Violet 1|Fast Rose Lake. Retrieved from [Link]
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ResearchGate. (n.d.). The UV-VIS absorption spectra of rhodamine B (RB; 1.75×10−3 g L−1) and.... Retrieved from [Link]
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Art is Creation. (n.d.). The Color of Art Pigment Database: Pigment Violet - PV. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Vis spectrum of rhodamine B. Retrieved from [Link]
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PubMed. (2013). Physicochemical properties and photodynamic activity of novel derivatives of triarylmethane and thiazine. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal stability of different pigments. Retrieved from [Link]
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ResearchGate. (n.d.). UV Vis spectrum of Rhodamine b for the different dye concentration. Retrieved from [Link]
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Oregon Medical Laser Center. (n.d.). Rhodamine B. Retrieved from [Link]
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PubMed. (1983). Inorganic phosphate determination: colorimetric assay based on the formation of a rhodamine B-phosphomolybdate complex. Retrieved from [Link]
- Google Patents. (n.d.). EP0468821A1 - Process for the preparation of rhodamines.
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MDPI. (n.d.). A Study on the Adsorption of Rhodamine B onto Adsorbents Prepared from Low-Carbon Fossils: Kinetic, Isotherm, and Thermodynamic Analyses. Retrieved from [Link]
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Handprint. (n.d.). synthetic organic pigments. Retrieved from [Link]
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ResearchGate. (2023, September 6). Comparative Study of Rhodamine B Treatment: Assessing of Efficiency Processes and Ecotoxicity of By-Products. Retrieved from [Link]
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Springer. (2020, September 15). Rhodamine B dye staining for visualizing microplastics in laboratory-based studies. Retrieved from [Link]
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